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molecular formula C12H9NO2 B8813832 6-Phenoxypicolinaldehyde CAS No. 68523-22-8

6-Phenoxypicolinaldehyde

Cat. No. B8813832
M. Wt: 199.20 g/mol
InChI Key: YZFJCORZVYKNLY-UHFFFAOYSA-N
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Patent
US04351943

Procedure details

To a solution of 0.5 g of 2-[bis-(phenoxy)methyl]-6-(phenoxy)pyridine in 15 ml of 1,4-dioxane was added dropwise, 5 percent sulfuric acid until the mixture just became turbid. The mixture was heated over a steam bath at 80°-90° C. for about 10 minutes. The reaction mixture was poured into 20 ml of water, producing a yellowish emulsion and then extracted with 50 ml of ethyl ether. The extract was washed with 50 ml of a 5 percent aqueous sodium hydroxide solution and thrice with 50 ml portions of water and then with 50 ml of a saturated sodium chloride solution. The extract was then dried over sodium sulfate and the solvent removed by evaporation under reduced pressure. The residue was a yellow-orange oil which solidified partially on cooling to yield 0.3 g of the desired product. The product was confirmed by Infrared and Nuclear Magnetic resonance analysis.
Name
2-[bis-(phenoxy)methyl]-6-(phenoxy)pyridine
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]([CH:8](OC1C=CC=CC=1)[C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([O:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[N:10]=1)C1C=CC=CC=1.S(=O)(=O)(O)O.O>O1CCOCC1>[O:15]([C:11]1[N:10]=[C:9]([CH:8]=[O:1])[CH:14]=[CH:13][CH:12]=1)[C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1

Inputs

Step One
Name
2-[bis-(phenoxy)methyl]-6-(phenoxy)pyridine
Quantity
0.5 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C(C1=NC(=CC=C1)OC1=CC=CC=C1)OC1=CC=CC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated over a steam bath at 80°-90° C. for about 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
producing a yellowish emulsion
EXTRACTION
Type
EXTRACTION
Details
extracted with 50 ml of ethyl ether
WASH
Type
WASH
Details
The extract was washed with 50 ml of a 5 percent aqueous sodium hydroxide solution and thrice with 50 ml portions of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was then dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent removed by evaporation under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
on cooling

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1=CC=CC(=N1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: CALCULATEDPERCENTYIELD 111.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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